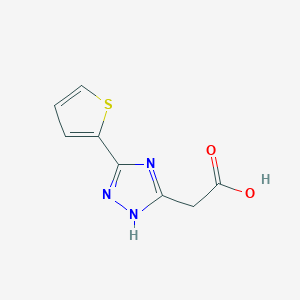
2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid
Vue d'ensemble
Description
“2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid” is a complex organic compound. It is a derivative of thiophene-2-acetic acid, which is an organosulfur compound with the formula HO2CCH2C4H3S . Thiophene-2-acetic acid is one of two isomeric thiophene acetic acids and is a precursor to the antibiotics cephaloridine and cephalothin .
Synthesis Analysis
A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .
Physical And Chemical Properties Analysis
Thiophene-2-acetic acid, a related compound, is a white solid . It has a molar mass of 142.17 g/mol . The compound “2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid” likely has similar physical and chemical properties.
Applications De Recherche Scientifique
Antimicrobial Activity
The thiophene moiety is known for its antimicrobial properties. Compounds containing thiophene rings have been investigated for their effectiveness against various bacterial strains. For instance, derivatives of thiophene-acetic acid have demonstrated significant activity against yeasts such as Candida glabrata and Candida krusei . This suggests that our compound of interest could potentially be developed into new antimicrobial agents targeting both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Antioxidant Properties
Thiophene derivatives have also been associated with antioxidant activity. The ability to scavenge free radicals makes them valuable in the study of diseases where oxidative stress plays a role. The compound could be used in research to develop novel antioxidants that help mitigate oxidative damage in biological systems .
Material Science Applications
The structural motif of thiophene is integral in the field of material science, particularly in the development of organic semiconductors. Thiophene-based compounds are utilized in the creation of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The acetic acid derivative could be explored for its electronic properties and potential use in advanced electronic devices.
Pharmacological Research
Thiophene analogs are a class of biologically active compounds that have been the focus of medicinal chemistry. They are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antihypertensive properties . The compound could be a key subject in the synthesis of new drugs with these therapeutic effects.
Synthesis of Heterocyclic Amides
In organic chemistry, the synthesis of amides is of great interest due to their presence in proteins, peptides, and various pharmaceuticals. The compound we are analyzing can be used in N-acylation reactions to create novel heterocyclic amides, which may have applications ranging from drug development to polymer science .
DNA Interaction Studies
The interaction between small molecules and DNA is a crucial area of research, particularly in the development of new therapeutic agents. The compound’s ability to interact with DNA bases can be studied using computational methods like the electrophilicity-based charge transfer (ECT) method. This could lead to insights into the design of drugs that target specific DNA sequences or structures .
Safety and Hazards
Thiophene-2-acetic acid is labeled as a danger according to GHS labeling . It has hazard statements H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501 .
Mécanisme D'action
Thiophene Derivatives
Thiophene is a five-membered aromatic ring with one sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Triazole Derivatives
Triazole is a class of five-membered ring compounds containing two nitrogen atoms and three carbon atoms in the ring. Triazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propriétés
IUPAC Name |
2-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c12-7(13)4-6-9-8(11-10-6)5-2-1-3-14-5/h1-3H,4H2,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIUQXMIHFTCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



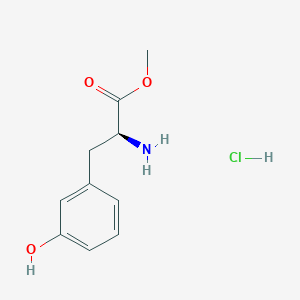
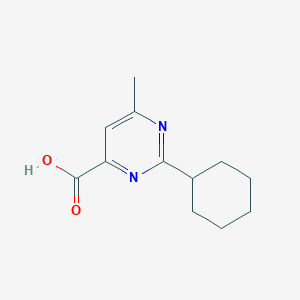
![8-Phenyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1468384.png)
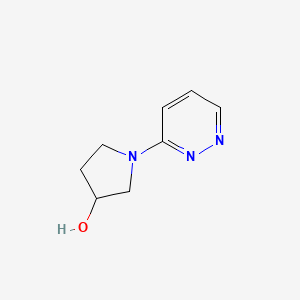
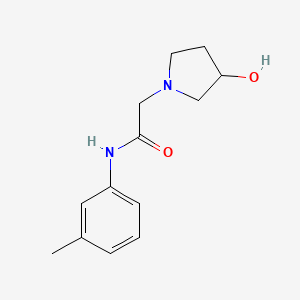
![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1468388.png)
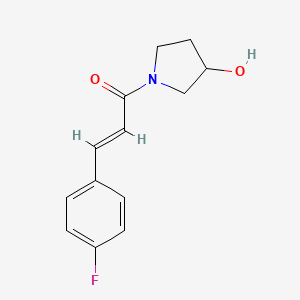

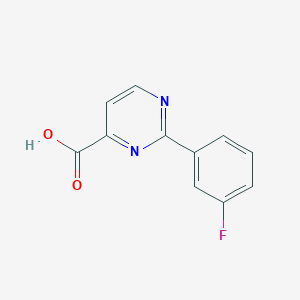
![3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B1468394.png)
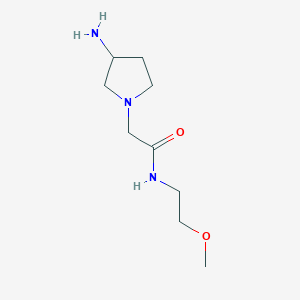
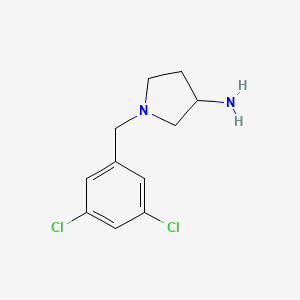
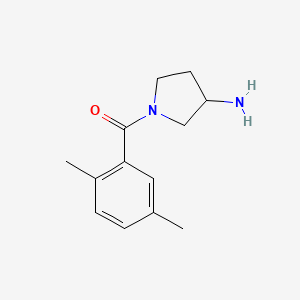
![4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1468403.png)